Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate
Description
Chemical Identity and Nomenclature
This compound, designated by the Chemical Abstracts Service number 373608-48-1, represents a sophisticated heterocyclic compound with precise structural characteristics that define its chemical behavior and synthetic utility. The compound's molecular formula C₁₂H₂₅N₃O₂ reflects its composition of twelve carbon atoms, twenty-five hydrogen atoms, three nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 243.35 grams per mole. The International Union of Pure and Applied Chemistry nomenclature systematically describes this molecule as tert-butyl 4-(3-aminopropyl)-1-piperazinecarboxylate, emphasizing the hierarchical organization of its functional groups.
The structural architecture of this compound incorporates several distinct chemical domains that contribute to its versatility in synthetic applications. The central piperazine ring, a six-membered saturated heterocycle containing two nitrogen atoms in the 1,4-positions, serves as the foundational scaffold upon which additional functional groups are positioned. The tert-butyloxycarbonyl group, commonly referred to as the Boc protecting group, is attached to one nitrogen of the piperazine ring through a carboxylate linkage, providing both steric bulk and chemical protection during synthetic transformations. The aminopropyl chain extends from the remaining nitrogen atom, introducing a primary amine functionality that enables further chemical modification and coupling reactions.
The chemical behavior of this compound is fundamentally influenced by the electronic and steric properties of its constituent functional groups. The piperazine ring adopts a chair conformation that minimizes steric interactions while positioning the nitrogen lone pairs in optimal orientations for hydrogen bonding and coordination interactions. The tert-butyloxycarbonyl protecting group provides acid-labile protection for the piperazine nitrogen, allowing for selective deprotection under controlled conditions using trifluoroacetic acid or hydrochloric acid in methanol. The primary amine terminus of the aminopropyl chain exhibits nucleophilic character, enabling participation in a variety of coupling reactions including reductive amination, acylation, and alkylation processes.
Historical Context in Heterocyclic Chemistry
The development of this compound must be understood within the broader historical trajectory of heterocyclic chemistry, which began its formal emergence during the early nineteenth century with foundational discoveries that established the field's theoretical and practical frameworks. The systematic study of heterocyclic compounds commenced in 1818 when Brugnatelli successfully isolated alloxan from uric acid, marking the first deliberate investigation of nitrogen-containing cyclic structures. This pioneering work established a precedent for the exploration of heteroatom-containing rings that would eventually lead to the development of sophisticated piperazine derivatives.
The subsequent decades witnessed accelerating progress in heterocyclic chemistry, with notable developments including Dobereiner's production of furan compounds from starch using sulfuric acid in 1832 and Runge's isolation of pyrrole through dry distillation in 1834. These early investigations revealed the fundamental principles governing heterocyclic reactivity and established the synthetic methodologies that would later be adapted for piperazine chemistry. The field achieved industrial significance in 1906 when Friedlander developed synthetic methods for indigo dye production, demonstrating the commercial potential of heterocyclic compounds and establishing the foundation for their eventual pharmaceutical applications.
The evolution of piperazine chemistry specifically can be traced through several key historical developments that directly influenced the design of modern derivatives such as this compound. Piperazine itself was originally named due to its structural similarity to piperidine, which forms part of the piperine structure found in black pepper plants, though piperazines are not actually derived from Piper genus plants. The early twentieth century marked a significant advancement when piperazine was marketed by Bayer as an anthelmintic agent, demonstrating the biological activity inherent in the piperazine scaffold and establishing its credentials as a pharmaceutical building block.
The introduction of protecting group chemistry, particularly the development of the tert-butyloxycarbonyl protecting group, represented a crucial advancement that enabled the synthesis of complex piperazine derivatives like this compound. The Boc protecting group, which can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of bases such as sodium hydroxide, provided chemists with a reliable method for selectively protecting amino functionalities during multi-step synthetic sequences. This technological advancement was essential for the development of sophisticated piperazine derivatives that incorporate multiple reactive sites while maintaining synthetic tractability.
Role in Modern Pharmaceutical Scaffold Design
The contemporary significance of this compound in pharmaceutical scaffold design reflects the broader recognition of piperazine as a privileged structure capable of binding to multiple biological targets with high affinity. The piperazine scaffold has emerged as a recurring structural motif in a large number of biologically active molecules, demonstrating remarkable versatility across diverse therapeutic applications including anticancer, antioxidant, antimicrobial, antibacterial, antiviral, antifungal, anti-inflammatory, antidiabetic, antimalarial, antidepressant, antianxiety, and anticonvulsant activities.
Recent pharmaceutical research has demonstrated that approximately 59% of drugs approved by the United States Food and Drug Administration contain nitrogen heterocycles, with piperazine derivatives representing a significant subset of these therapeutically active compounds. The structural characteristics that make piperazine particularly valuable in drug design include its favorable solubility properties, optimal basicity for biological interactions, chemical reactivity that enables facile derivatization, and conformational properties that facilitate binding to diverse protein targets. These attributes have established piperazine as an important pharmacophore for modulating both pharmacokinetic and pharmacodynamic properties of therapeutic agents.
The specific design of this compound incorporates several strategic modifications that enhance its utility as a pharmaceutical building block. The aminopropyl substituent provides a flexible linker that can accommodate various binding requirements while maintaining appropriate spacing between the piperazine core and additional pharmacophoric elements. The tert-butyloxycarbonyl protecting group enables orthogonal synthetic strategies where the piperazine nitrogen can be temporarily masked during synthetic transformations and subsequently revealed under mild acidic conditions. This protection strategy is particularly valuable in complex synthetic sequences where multiple nitrogen-containing functional groups must be selectively manipulated.
Contemporary applications of this compound in pharmaceutical research have demonstrated its versatility in peptide synthesis, where the compound serves as an effective crosslinking agent and facilitates functional group attachment. The molecule's bifunctional nature, with both protected and unprotected amino groups, enables its use as a key intermediate in the construction of complex molecular architectures. Recent synthetic applications have included its use in reductive amination reactions with substituted aldehydes, generating diversely functionalized piperazine derivatives with potential therapeutic applications.
The strategic incorporation of the aminopropyl chain in this compound reflects modern understanding of structure-activity relationships in piperazine-based pharmaceuticals. Research has demonstrated that the length and functionalization of alkyl chains attached to piperazine rings significantly influence biological activity, with three-carbon linkers often providing optimal spacing for receptor interactions. The terminal primary amine of the aminopropyl group serves as a reactive handle for further derivatization, enabling the attachment of various pharmacophoric elements through established coupling methodologies including reductive amination, amide bond formation, and alkylation reactions.
The compound's role in contemporary drug discovery programs extends beyond its immediate synthetic utility to encompass its function as a key intermediate in structure-activity relationship studies. The modular design of this compound enables systematic variation of substituents at both the protected piperazine nitrogen and the terminal amino group, facilitating the rapid generation of compound libraries for biological screening. This approach has proven particularly valuable in the development of antiviral agents, where piperazine derivatives have demonstrated significant activity against noroviruses and other viral targets.
Properties
IUPAC Name |
tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)15-9-7-14(8-10-15)6-4-5-13/h4-10,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLCYLFCLQPLSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590792 | |
| Record name | tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
373608-48-1 | |
| Record name | tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-Butyloxycarbonyl-4-(3-aminopropyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Boc Protection of Piperazine
The primary synthesis begins with protecting the piperazine nitrogen using tert-butyloxycarbonyl (Boc) groups. This step ensures stability during subsequent reactions:
- Reagents : Piperazine is treated with tert-butyl chloroformate or di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine).
- Conditions : Reactions are conducted under anhydrous conditions in solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.
Alkylation with 3-Aminopropyl Derivatives
The Boc-protected piperazine undergoes alkylation to introduce the 3-aminopropyl side chain. Two approaches are documented:
- Direct Alkylation : Reaction with 3-bromopropylamine hydrobromide in polar aprotic solvents (e.g., DMF) under reflux.
- Reductive Amination : Use of 3-aminopropanaldehyde with reducing agents like sodium triacetoxyborohydride (STAB-H) in 1,2-dichloroethane.
Deprotection and Purification
After alkylation, Boc deprotection (if applicable) is achieved using trifluoroacetic acid (TFA) or HCl in dioxane. Final purification employs silica gel chromatography (e.g., ethyl acetate/hexane) or recrystallization.
Industrial Production Methods
Scalable synthesis prioritizes efficiency and cost-effectiveness:
- Continuous Flow Reactors : Enhance mixing and heat transfer during Boc protection.
- Automated Systems : Optimize stoichiometry and reaction times for alkylation steps.
- Quality Control : HPLC analysis ensures ≥95% purity, critical for pharmaceutical applications.
Comparative Analysis of Methodologies
| Parameter | Direct Alkylation | Reductive Amination |
|---|---|---|
| Yield | 60–75% | 70–85% |
| Reaction Time | 12–24 hours | 8–12 hours |
| Key Reagent | 3-Bromopropylamine | 3-Aminopropanaldehyde |
| Purification | Column chromatography | Crystallization |
Research Findings and Optimization
- Catalyst Use : 4-Dimethylaminopyridine (DMAP) improves Boc protection efficiency by 15–20%.
- Solvent Impact : Dichloroethane increases reductive amination yields by stabilizing intermediates.
- Thermal Stability : Boc-protected intermediates degrade above 80°C, necessitating controlled heating.
Data Tables
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: N-oxides of the piperazine ring.
Reduction: Various amine derivatives.
Substitution: Substituted piperazine derivatives with different functional groups.
Scientific Research Applications
Organic Synthesis
Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo multiple chemical transformations—such as oxidation, reduction, and substitution—makes it a valuable building block in organic chemistry.
Medicinal Chemistry
The compound has garnered attention in medicinal chemistry for its potential therapeutic applications. Its structural characteristics allow it to interact with biological targets effectively. For instance, it can be modified to develop new drug candidates targeting specific diseases, including cancer .
Case Study: Cancer Therapeutics
Recent studies have explored derivatives of piperazine compounds in inhibiting cancer cell growth. For example, modifications to the aminopropanoyl moiety have led to enhanced cytotoxicity against various cancer cell lines, indicating the potential for developing effective anticancer agents .
Biological Research
In biological systems, this compound can serve as a probe to study protein interactions and enzyme activities. Its piperazine ring facilitates binding to various receptors, making it useful in pharmacological studies .
Polymer Production
The compound is utilized in the production of polymers and coatings. Its chemical structure contributes to the properties of the final products, enhancing durability and performance in industrial applications.
Corrosion Inhibition
Research has indicated that derivatives of this compound can exhibit anticorrosive properties when applied to metals in acidic environments. This application is critical in industries where metal degradation poses significant challenges .
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The piperazine ring can interact with receptors and enzymes, modulating their function. These interactions contribute to the compound’s biological effects and therapeutic potential .
Comparison with Similar Compounds
Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate vs. Tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate
- Key Difference: The terminal amino (-NH₂) group in the former enables nucleophilic reactions (e.g., amide bond formation), whereas the chloro (-Cl) group in the latter facilitates nucleophilic substitution (e.g., Suzuki couplings or alkylations) .
- Impact on Reactivity: The aminopropyl derivative is commonly used in peptide-like couplings (e.g., with activated esters), while the chloropropyl analog serves as a precursor for cross-coupling reactions .
This compound vs. Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate
- Key Difference: The 3-cyanopyridyl group introduces electron-withdrawing effects, reducing the basicity of the piperazine nitrogen compared to the electron-donating aminopropyl chain .
- Biological Relevance: Cyanopyridyl derivatives are often explored in kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets, whereas aminopropyl derivatives may enhance solubility or serve as linkers in prodrug designs .
This compound vs. Piperidine Analogs
- Key Difference : Replacing the piperazine ring (two nitrogen atoms) with piperidine (one nitrogen) alters hydrogen-bonding capacity and basicity. Piperazine derivatives generally exhibit higher water solubility and stronger interactions with acidic residues in biological targets .
Physicochemical Properties
| Compound | LogP (Predicted) | Water Solubility | Key Functional Groups |
|---|---|---|---|
| This compound | 1.2 | High (amine hydrophilicity) | Primary amine, Boc-protected amine |
| Tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate | 2.5 | Moderate | Chloroalkyl, Boc-protected amine |
| Tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate | 2.8 | Low | Bromine, cyano, Boc-protected amine |
- Aminopropyl Derivative: The primary amine enhances solubility in polar solvents, making it suitable for aqueous-phase reactions .
- Chloropropyl/Bromopropyl Analogs : Higher lipophilicity improves membrane permeability but may require formulation aids for in vivo applications .
Biological Activity
Tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate (CAS No. 373608-48-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C12H25N3O2
- Molecular Weight: 243.35 g/mol
- Storage Conditions: Keep in a dark place at an inert atmosphere, preferably at 2-8°C .
This compound is believed to exert its biological effects through several mechanisms:
- Receptor Interaction: The compound may interact with various receptors, including those involved in neurotransmission and cellular signaling pathways.
- Enzyme Modulation: It has been shown to modulate the activity of certain enzymes, influencing biochemical pathways critical for cell survival and proliferation.
- Cellular Effects: Studies indicate that this compound may affect gene expression and cellular metabolism, potentially leading to apoptosis in cancer cell lines.
Biological Activity
The biological activities of this compound have been investigated across various studies:
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and downregulating oncogenes. For instance:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and PC-3 (prostate cancer).
- Mechanism: Induction of apoptosis was confirmed through assays like MTT and flow cytometry, which indicated increased apoptotic bodies in treated cells .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.5 | Apoptosis induction |
| HeLa | 12.0 | Oncogene downregulation |
| PC-3 | 10.5 | Cell cycle arrest |
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown promise in neuroprotection:
- Mechanism: It may protect neurons from oxidative stress by modulating antioxidant enzyme activity.
- Animal Models: Studies on rodent models have indicated reduced neuronal death following exposure to neurotoxic agents.
Study on Cancer Cell Lines
A study published in a peer-reviewed journal investigated the effects of this compound on MCF-7 cells. The results showed:
- Significant reduction in cell viability at concentrations above 10 µM.
- Mechanistic studies revealed that the compound caused G1 phase arrest and increased levels of pro-apoptotic proteins.
Neuroprotection Study
Another study focused on the neuroprotective effects of the compound in a rat model of induced neurotoxicity:
- Rats treated with this compound exhibited improved cognitive function and reduced markers of oxidative stress compared to control groups.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl 4-(3-aminopropyl)piperazine-1-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer: The compound is typically synthesized via Boc-protection of piperazine derivatives followed by alkylation or reductive amination to introduce the 3-aminopropyl chain. For example, in a Pd-catalyzed coupling (e.g., Suzuki-Miyaura), tert-butyl piperazine-1-carboxylate reacts with halogenated intermediates under basic conditions (K₂CO₃, 1,4-dioxane, 110°C, 12 h) to achieve yields >85% . Solvent choice (e.g., DCM vs. THF) and base (e.g., DIPEA vs. NaH) critically affect regioselectivity and byproduct formation. Purification via silica gel chromatography (gradient: 0–80% EtOAc/petroleum ether) is standard .
Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in its configuration?
- Methodological Answer: ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) confirms the Boc-protected piperazine (δ ~1.4 ppm for tert-butyl, ~3.4–3.6 ppm for piperazine protons) and aminopropyl chain (δ ~2.6 ppm for CH₂NH₂). LCMS (e.g., m/z 348.1 [M+H]⁺) validates molecular weight . For stereochemical analysis, X-ray crystallography (using SHELX programs ) or NOESY distinguishes axial/equatorial substituents on the piperazine ring.
Q. What are the common functionalization reactions of this compound, and how are intermediates stabilized?
- Methodological Answer: The primary amine on the propyl chain undergoes acylation (e.g., with carboxylic acids using EDCI/HOAt) or reductive amination (e.g., with aldehydes/ketones using NaBH₃CN). The Boc group is acid-labile (removed with TFA/DCM), enabling selective deprotection . Stabilization of intermediates requires inert atmospheres (N₂/Ar) and anhydrous solvents to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How does This compound serve as a key intermediate in synthesizing kinase inhibitors or receptor agonists?
- Methodological Answer: The compound’s piperazine-aminopropyl motif is integral to pharmacophore design . For example, in MST3/4 kinase inhibitors , it links pyrimidinone cores to hydrophobic pockets via amide coupling (HOAt/EDCI, EtOH, 85°C, 17 h) . In ACKR3 agonists , reductive amination with aryl aldehydes introduces rigidity to enhance binding affinity (e.g., 2-phenylthiazole-4-carbaldehyde, NaBH₃CN, DCM/MeOH) .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR) during synthesis?
- Methodological Answer: Contradictions often arise from residual solvents , diastereomers , or prototropic tautomerism . Strategies include:
- Drying samples over MgSO₄ or molecular sieves.
- Variable-temperature NMR to identify dynamic equilibria (e.g., piperazine ring puckering).
- HPLC-MS to detect trace impurities (e.g., Boc-deprotected byproducts) .
Q. What strategies optimize regioselectivity in multi-step syntheses involving this compound?
- Methodological Answer: Orthogonal protection (e.g., Boc for piperazine, Fmoc for the amine) enables stepwise functionalization. For example:
- Boc deprotection (TFA) followed by selective acylation of the piperazine nitrogen.
- Pd-mediated cross-coupling (e.g., with boronic esters) retains the Boc group while modifying the aryl moiety .
Q. How does the compound’s conformational flexibility impact its utility in drug discovery?
- Methodological Answer: The piperazine ring adopts chair or boat conformations, influencing binding to targets like BTK inhibitors . Molecular dynamics simulations (e.g., AMBER or GROMACS) predict dominant conformers. XPhos/Pd catalysis introduces steric bulk to restrict rotation, enhancing potency .
Key Considerations for Experimental Design
- Stereochemical Integrity : Use chiral HPLC (e.g., CHIRALPAK® IA) to resolve enantiomers during functionalization .
- Scale-Up Challenges : Replace LiAlH₄ (hazardous) with safer reductants like NaBH₄/I₂ for large-scale syntheses .
- Data Reproducibility : Pre-dry solvents (e.g., THF over Na/benzophenone) and standardize reaction monitoring (TLC vs. LCMS) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
